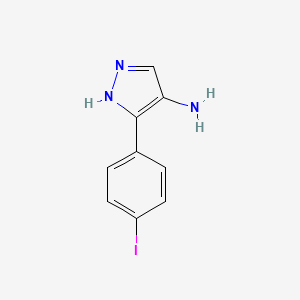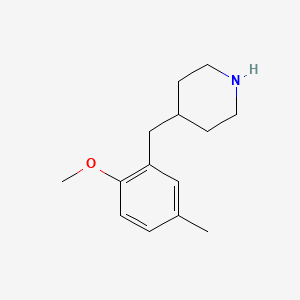
5-(4-iodophenyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Iodophényl)-1H-pyrazol-4-amine est un composé organique qui présente un cycle pyrazole substitué par un groupe iodophényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-(4-iodophényl)-1H-pyrazol-4-amine implique généralement la réaction de la 4-iodoaniline avec des dérivés d'hydrazine dans des conditions spécifiques. Une méthode courante implique la cyclisation de la 4-iodoaniline avec l'hydrate d'hydrazine en présence d'un catalyseur et d'un solvant appropriés. La réaction est généralement effectuée sous reflux pour faciliter la formation du cycle pyrazole.
Méthodes de production industrielle
La production industrielle de 5-(4-iodophényl)-1H-pyrazol-4-amine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du composé. De plus, des étapes de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
5-(4-Iodophényl)-1H-pyrazol-4-amine subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome d'iode peut être substitué par d'autres groupes fonctionnels par le biais de réactions telles que le couplage de Suzuki-Miyaura ou le couplage de Sonogashira.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation ou de réduction pour modifier le cycle pyrazole ou le groupe phényle.
Réactions de cyclisation : Le composé peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants
Couplage de Suzuki-Miyaura : Implique généralement des catalyseurs au palladium et des acides boroniques en milieu basique.
Couplage de Sonogashira : Utilise des catalyseurs au palladium et au cuivre ainsi que des alcynes.
Oxydation : Les oxydants courants comprennent le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, le couplage de Suzuki-Miyaura peut produire des composés biaryles, tandis que le couplage de Sonogashira peut produire des dérivés alcynyles.
Applications de la recherche scientifique
5-(4-Iodophényl)-1H-pyrazol-4-amine a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel de pharmacophore dans la conception de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Science des matériaux : Il est utilisé dans la synthèse de matériaux de pointe, y compris les semi-conducteurs organiques et les diodes électroluminescentes (DEL).
Études biologiques : Le composé est étudié pour ses interactions avec les macromolécules biologiques et son potentiel en tant que sonde biochimique.
Synthèse chimique : Il sert de bloc de construction pour la synthèse de molécules organiques et d'hétérocycles plus complexes.
Mécanisme d'action
Le mécanisme d'action de 5-(4-iodophényl)-1H-pyrazol-4-amine dépend de son application spécifique. En chimie médicinale, le composé peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité. La présence du groupe iodophényle peut améliorer l'affinité de liaison et la spécificité du composé pour sa cible. Le cycle pyrazole peut participer aux liaisons hydrogène et aux interactions π-π, contribuant à l'activité globale du composé.
Applications De Recherche Scientifique
5-(4-Iodophenyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Mécanisme D'action
The mechanism of action of 5-(4-iodophenyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl group can enhance the compound’s binding affinity and specificity for its target. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Iodophénol : Un composé aromatique avec un substituant iode sur le cycle phényle.
4-Iodo-L-phénylalanine : Un dérivé d'acide aminé avec un substituant iode.
5-(Benzothiazol-2-yl)-1-(4-iodophényl)-3-phényl-6-vinyl (phényl)verdazyls : Des composés avec des motifs structuraux similaires utilisés dans les matériaux de pointe.
Unicité
5-(4-Iodophényl)-1H-pyrazol-4-amine est unique en raison de la combinaison du cycle pyrazole et du groupe iodophényle, qui confère des propriétés chimiques et biologiques distinctes. La présence de l'atome d'iode améliore la réactivité du composé et son potentiel de fonctionnalisation ultérieure, ce qui en fait un intermédiaire précieux dans la synthèse organique et le développement de médicaments.
Propriétés
Formule moléculaire |
C9H8IN3 |
|---|---|
Poids moléculaire |
285.08 g/mol |
Nom IUPAC |
5-(4-iodophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H8IN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) |
Clé InChI |
QHKIYTIYSBOAME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=NN2)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12636775.png)

![2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636778.png)
![2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12636788.png)
![2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636791.png)
![Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate](/img/structure/B12636804.png)

![Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B12636812.png)
![4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile](/img/structure/B12636815.png)
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)

